molecular formula C38H32N6O6S4 B3003823 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 476643-52-4

4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3003823
CAS No.: 476643-52-4
M. Wt: 796.95
InChI Key: BMVCFKYYVALGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-tetrahydroquinoline-sulfonyl benzamide derivative featuring dual 1,3-thiazole rings. Its structure comprises two 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide moieties linked via a thiazole-thiazole backbone. Though direct bioactivity data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antiproliferative, tyrosinase-inhibitory, and protein-targeting properties .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N6O6S4/c45-35(27-13-17-29(18-14-27)53(47,48)43-21-5-9-25-7-1-3-11-33(25)43)41-37-39-31(23-51-37)32-24-52-38(40-32)42-36(46)28-15-19-30(20-16-28)54(49,50)44-22-6-10-26-8-2-4-12-34(26)44/h1-4,7-8,11-20,23-24H,5-6,9-10,21-22H2,(H,39,41,45)(H,40,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVCFKYYVALGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCCC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and sulfonylation steps, and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydroquinoline moiety can undergo oxidation to form quinoline derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under strong reducing conditions.

    Substitution: The benzamido and thiazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamido and thiazolyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrahydroquinoline structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of thiazole rings further enhances these effects by potentially interacting with specific cancer-related targets.

Antimicrobial Properties

Compounds similar to the one have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group is particularly effective against bacterial infections due to its mechanism of inhibiting folic acid synthesis in bacteria. This property makes it a candidate for developing new antibiotics.

Neurological Applications

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects. They may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various tetrahydroquinoline derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another research article, novel sulfonamide derivatives were synthesized and tested for their antibacterial activity. The study found that compounds with the tetrahydroquinoline scaffold showed promising results against Gram-positive bacteria such as Staphylococcus aureus .

Application AreaObserved EffectsReference
AnticancerInhibition of tumor growth; apoptosis induction
AntimicrobialEffective against Staphylococcus aureus
NeurologicalNeuroprotection; modulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamido groups are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The thiazole rings may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below compares the target compound with structurally analogous derivatives from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzamide-thiazole dimer Dual tetrahydroquinoline-sulfonyl groups ~800–850* High rigidity, dual sulfonyl groups for solubility, thiazole-mediated π-interactions
4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde (12) Quinoline-triazole-benzaldehyde 7-Chloroquinoline, triazole, benzaldehyde 648 Antiproliferative activity, triazole linker for modular synthesis
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Phenylsulfonyl, 2,4-difluorophenyl ~450–500* Tautomerism (thione/thiol), sulfur-mediated reactivity
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g) Benzamide-triazole-thiazole Aminothiazole, triazole, methylphenyl 512 Tyrosinase inhibition, high solubility
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Isoquinoline-sulfonyl-benzothiazole Isoquinoline-sulfonyl, ethoxy-ethyl-benzothiazole ~550–600* Extended conjugation, benzothiazole for enhanced binding

*Estimated based on structural analogs; exact values unavailable in evidence.

Key Structural Differences:

  • Tetrahydroquinoline vs. Chloroquinoline/Isoquinoline: The target compound’s tetrahydroquinoline group lacks aromaticity compared to chloroquinoline () but offers conformational flexibility .
  • Thiazole vs.
  • Dual Sulfonyl Groups : Unlike most analogs with single sulfonyl substituents, the target compound’s dual sulfonyl groups may enhance solubility and protein-binding capacity .

Physicochemical Properties:

  • Solubility: The dual sulfonyl groups and polar thiazole rings likely improve aqueous solubility compared to non-sulfonylated analogs (e.g., ’s compound 12) .
  • Stability : Thiazole rings and sulfonyl linkages confer resistance to hydrolysis, as observed in ’s stable benzamide derivatives .
  • Spectral Data : Expected IR peaks include ν(C=O) at ~1660 cm⁻¹ (benzamide), ν(S=O) at ~1150 cm⁻¹ (sulfonyl), and ν(C-S) at ~680 cm⁻¹ (thiazole), consistent with analogs in and .

Limitations:

  • The bulky tetrahydroquinoline groups may reduce cell permeability compared to smaller substituents (e.g., ’s methylphenyl) .
  • Limited metabolic stability data for bis-sulfonylated compounds necessitate further study.

Biological Activity

The compound 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide represents a novel class of tetrahydroquinoline derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:

  • Tetrahydroquinoline moiety : Known for its diverse pharmacological properties.
  • Sulfonamide group : Enhances solubility and bioavailability.
  • Thiazole rings : Associated with various biological activities including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance:

  • Inhibitory Effects on NF-κB : Compounds similar to the target molecule have been shown to inhibit LPS-induced NF-κB transcriptional activity. One study reported that certain derivatives displayed up to 53 times the potency of reference compounds against human cancer cell lines such as NCI-H23 and MDA-MB-231 .
CompoundIC50 (μM)Cell Line
6g0.70 ± 0.071NCI-H23
6f0.90 ± 0.071MDA-MB-231

Cytotoxicity

The cytotoxic effects of related tetrahydroquinoline compounds were evaluated using the sulforhodamine B assay. The findings indicated that:

  • Compounds from the series exhibited varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing promising results comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been explored for their antimicrobial properties. Research has indicated that modifications in the sulfonamide group can enhance antibacterial activity against a range of pathogens .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of NF-κB Pathway : By blocking this pathway, the compounds may reduce inflammation and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been linked to the activation of apoptotic pathways in cancer cells.
  • Interaction with Enzymatic Targets : The presence of thiazole rings suggests potential interactions with various enzymes involved in metabolic pathways.

Study on RORγt Inhibition

A recent study focused on a related derivative targeting RORγt, a critical regulator in autoimmune diseases. The compound demonstrated enhanced bioavailability and efficacy in treating conditions like psoriasis and rheumatoid arthritis . This highlights the therapeutic potential of tetrahydroquinoline derivatives beyond oncology.

Synthesis and Evaluation

Another research effort synthesized a range of tetrahydroquinoline derivatives and evaluated their biological activities. The study concluded that specific substitutions on the tetrahydroquinoline core significantly influenced both cytotoxicity and selectivity against cancer cells .

Q & A

Q. Methodological Refinement :

  • Use Lawesson’s reagent for controlled thiazole cyclization (as in ).
  • Employ flow chemistry to minimize side reactions (e.g., continuous flow reactors for sulfonamide coupling) .
  • Monitor reaction progress via HPLC-MS to identify intermediate degradation points .

How can structural ambiguities in the compound’s tetrahydroquinoline-sulfonyl-thiazole architecture be resolved?

Basic Research Focus
Structural confirmation requires:

  • 1H/13C NMR to verify sulfonyl group integration and thiazole ring proton coupling patterns .
  • X-ray crystallography for resolving steric clashes between tetrahydroquinoline and benzamide groups .

Q. Advanced Analysis :

  • 2D NMR (NOESY, HMBC) to map spatial proximity of sulfonyl and thiazole substituents .
  • DFT calculations to predict conformational stability and compare with experimental data .

What in silico strategies are effective for predicting the compound’s biological targets and optimizing selectivity?

Q. Advanced Research Focus

  • Molecular docking : Screen against PDE4 or kinase targets (common for thiazole-sulfonamide hybrids) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl groups) with antitumor activity (see ’s NCI-60 cell line data) .
  • ADMET prediction : Use SwissADME to assess blood-brain barrier penetration, critical for CNS-targeted applications .

How should researchers design assays to evaluate the compound’s dual antimicrobial and antitumor activity?

Q. Advanced Research Focus

  • Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus and E. coli (see ’s triazole-thiadiazole derivatives for protocol) .
  • Antitumor : Use NCI-60 cell line panels with dose-response curves (IC50) and apoptosis markers (caspase-3/7 activation) .
  • Selectivity index : Compare cytotoxicity in normal (e.g., HEK-293) vs. cancer cells (e.g., MCF-7) .

How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

Advanced Research Focus
Contradictions may arise from:

  • Metabolic instability : Use LC-MS/MS to identify hepatic metabolites (e.g., sulfonamide cleavage) .
  • Poor bioavailability : Conduct PK/PD modeling to adjust dosing regimens .
  • Species-specific differences : Compare human vs. murine CYP450 enzyme interactions .

What computational tools are recommended for studying the compound’s interaction with biological membranes?

Q. Advanced Research Focus

  • MD simulations : Use GROMACS to model lipid bilayer penetration, focusing on sulfonyl group hydrophilicity .
  • Membrane permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) with HPLC quantification .

How can researchers validate the compound’s mechanism of action when initial target identification fails?

Q. Advanced Research Focus

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .
  • CRISPR-Cas9 screening : Identify gene knockouts that rescue cytotoxicity .
  • Phosphoproteomics : Map kinase inhibition patterns via LC-MS .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Batch vs. flow : Transition from batch reactors to continuous flow systems for thiazole coupling steps .
  • Quality control : Implement in-line FTIR for real-time monitoring of sulfonamide formation .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratio, and catalyst loading using JMP or MODDE .

How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Q. Basic Research Focus

  • Impurity profiling : Use LC-HRMS to identify trace by-products (e.g., oxidized thiazole derivatives) .
  • Solvent effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts .
  • Collaborative validation : Share raw data with third-party labs via platforms like Zenodo .

What strategies mitigate off-target effects in kinase inhibition studies?

Q. Advanced Research Focus

  • Selectivity panels : Screen against KinomeScan® panels (Eurofins) to identify kinase family preferences .
  • Covalent docking : Design irreversible inhibitors targeting cysteine residues near ATP-binding pockets .
  • Alanine scanning mutagenesis : Validate key binding residues identified in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.